2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran
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Overview
Description
2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a furan derivative with chlorodifluoromethane in the presence of a strong base, such as sodium hydride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted furan derivatives.
Oxidation: Products may include furanones or other oxidized furan derivatives.
Reduction: Products may include reduced furan derivatives with altered functional groups.
Scientific Research Applications
2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[Chloro(difluoro)methyl]-2,5,5-trifluorotetrahydrofuran
- 2-[Chloro(difluoro)methyl]-2,5,5-trifluoropyran
- 2-[Chloro(difluoro)methyl]-2,5,5-trifluorobenzofuran
Uniqueness
2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. The combination of chlorine and multiple fluorine atoms enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
113984-17-1 |
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Molecular Formula |
C5H2ClF5O |
Molecular Weight |
208.51 g/mol |
IUPAC Name |
2-[chloro(difluoro)methyl]-2,5,5-trifluorofuran |
InChI |
InChI=1S/C5H2ClF5O/c6-5(10,11)3(7)1-2-4(8,9)12-3/h1-2H |
InChI Key |
SZOWRDXUHNCPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(OC1(C(F)(F)Cl)F)(F)F |
Origin of Product |
United States |
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